7,18-bis[2-(4-fluorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Catalog No.
S3404155
CAS No.
215726-57-1
M.F
C40H24F2N2O4
M. Wt
634.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,18-bis[2-(4-fluorophenyl)ethyl]-7,18-diazaheptac...

CAS Number

215726-57-1

Product Name

7,18-bis[2-(4-fluorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

IUPAC Name

7,18-bis[2-(4-fluorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Molecular Formula

C40H24F2N2O4

Molecular Weight

634.6 g/mol

InChI

InChI=1S/C40H24F2N2O4/c41-23-5-1-21(2-6-23)17-19-43-37(45)29-13-9-25-27-11-15-31-36-32(40(48)44(39(31)47)20-18-22-3-7-24(42)8-4-22)16-12-28(34(27)36)26-10-14-30(38(43)46)35(29)33(25)26/h1-16H,17-20H2

InChI Key

NTVKTKREOVPUHX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CCC9=CC=C(C=C9)F)C2=O)F

Canonical SMILES

C1=CC(=CC=C1CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CCC9=CC=C(C=C9)F)C2=O)F

Description

The exact mass of the compound 2,9-Bis(4-fluorophenethyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound 7,18-bis[2-(4-fluorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic molecule characterized by a unique polycyclic structure. This compound belongs to a class of diazaheptacyclo compounds which are notable for their intricate arrangements of nitrogen and carbon atoms. The presence of multiple functional groups and the fluorinated phenyl moiety suggest potential applications in medicinal chemistry and materials science.

The reactivity of this compound can be attributed to its functional groups, particularly the tetrone moieties which can undergo various reactions such as:

  • Nucleophilic additions: The carbonyl groups in the tetrone can react with nucleophiles.
  • Electrophilic substitutions: The aromatic rings can participate in electrophilic aromatic substitution reactions.
  • Reduction reactions: The tetrone can be reduced to corresponding alcohols or other derivatives.

These reactions are fundamental for synthesizing derivatives or exploring its reactivity in biological systems.

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer properties: Some diazaheptacyclo compounds have shown potential in inhibiting tumor growth.
  • Antimicrobial effects: The unique structure may lead to activity against various pathogens.
  • Enzyme inhibition: Certain derivatives may act as inhibitors for specific enzymes involved in metabolic pathways.

The synthesis of 7,18-bis[2-(4-fluorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone typically involves multi-step synthetic pathways which may include:

  • Formation of the heptacyclic framework: This could involve cyclization reactions starting from simpler precursors.
  • Introduction of functional groups: Subsequent steps would introduce the fluorophenyl and other substituents through methods like alkylation or acylation.
  • Final modifications: Tetrone formation might require specific oxidation steps.

Each step must be carefully controlled to ensure yield and purity of the final product.

This compound has potential applications in various fields:

  • Pharmaceuticals: Its unique structure suggests it could serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Materials Science: Due to its polycyclic nature and potential electronic properties, it could be used in the development of organic semiconductors or sensors.
  • Chemical Probes: It may serve as a tool for studying biological processes due to its ability to interact with specific biomolecules.

Interaction studies are essential to understand how this compound behaves in biological systems:

  • Protein binding studies: Assessing how well it binds to proteins can provide insight into its potential therapeutic effects.
  • Cellular uptake assays: Understanding how this compound enters cells can inform its bioavailability and efficacy.
  • Mechanistic studies: Investigating how it interacts with specific cellular pathways will help elucidate its biological roles.

Several compounds share structural features with 7,18-bis[2-(4-fluorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone, including:

  • 3,4-dihydroxyphenylalanine (DOPA) - A precursor in neurotransmitter synthesis with different biological implications.
  • Perylenetetracarboxylic Diimide - Known for its electronic properties and applications in organic electronics.
  • Phenothiazine derivatives - Exhibiting antipsychotic properties but differing significantly in structure.

Comparison Table

Compound NameStructure TypeBiological ActivityUnique Features
7,18-bis[2-(4-fluorophenyl)ethyl]...Polycyclic diazaheptacycloPotential anticancer activityComplex nitrogen-rich framework
3,4-DihydroxyphenylalanineAmino acidNeurotransmitter precursorSimple structure
Perylenetetracarboxylic DiimideOrganic semiconductorAntioxidant propertiesStrong electron acceptor
Phenothiazine derivativesHeterocyclic compoundAntipsychotic effectsDistinct pharmacological profile

This table highlights the uniqueness of the target compound through its intricate structure and potential applications compared to similar chemical entities.

XLogP3

7.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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